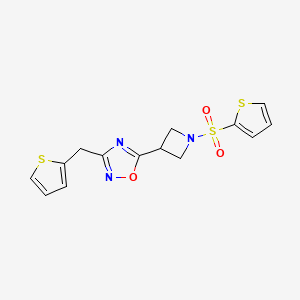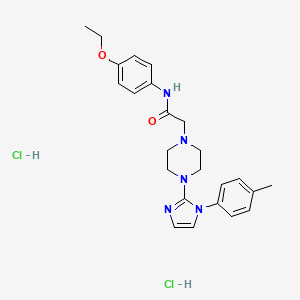![molecular formula C19H11ClN2O3S B2367234 2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 313469-97-5](/img/structure/B2367234.png)
2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide” is a compound that belongs to the class of coumarin derivatives . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . They have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a number of new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, a series of N-substituted derivatives were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . For example, the 1H NMR spectrum of a related compound showed peaks at δ 7.79 (d, J = 8.7 Hz, 1H), 7.44 (d, J = 8.7 Hz, 1H), 7.21 (t, J = 5.4 Hz, 1H), among others .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve reactions with organic halides . For example, the preparation of a series of N-substituted derivatives involved the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the yield of a related compound was reported to be 0.292 g (56.3%), and the melting point was 268–270°C .Scientific Research Applications
Anti-Inflammatory Activity
The compound has been synthesized and evaluated for its in vitro anti-inflammatory activity . The results indicated that it exhibited superior activity compared to the standard, ibuprofen .
Antitumor Activity
7-amino, 4-methyl coumarin derivatives, which are structurally similar to the compound , have demonstrated antitumor activity .
Anti-HIV Activity
Studies on coumarin derivatives have also shown anti-HIV activity .
Antibacterial and Antifungal Activity
The compound’s derivatives have shown antibacterial activity against different bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes . They also demonstrated antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus .
Anticoagulant Activity
Coumarin derivatives have been found to have anticoagulant effects, acting as inhibitors of the enzyme VKOR, vitamin K epoxide reductase .
Central Nervous System Stimulant
These compounds have shown central nervous system stimulant effects .
Antioxidant Activity
Hydroxycoumarins, which are structurally similar to the compound, have been reported to possess strong antioxidant and protective effects against oxidative stress by scavenging reactive oxygen species .
Pharmaceutical Applications
Chlorine, a component of the compound, is a key ingredient for drugs that are highly essential in treating a myriad of diseases such as meningitis, cholera, plague, typhoid, bacterial skin infections, and respiratory and nervous system disorders .
Mechanism of Action
While the specific mechanism of action for “2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide” is not mentioned in the retrieved papers, coumarin derivatives have been shown to exhibit a variety of biological activities. For instance, they have been found to exhibit anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral activities, among others .
Future Directions
The future directions for research on “2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide” and similar compounds could involve further exploration of their biological activities. Given their diverse pharmacological activities, these compounds could be potential candidates for the development of new therapeutic agents .
properties
IUPAC Name |
2-chloro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O3S/c20-14-7-3-2-6-12(14)17(23)22-19-21-15(10-26-19)13-9-11-5-1-4-8-16(11)25-18(13)24/h1-10H,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYHHBOVYKUFTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2367153.png)
![2-(2-fluorophenoxy)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2367154.png)
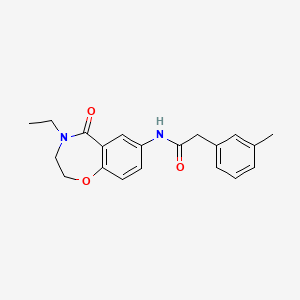
![4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B2367156.png)
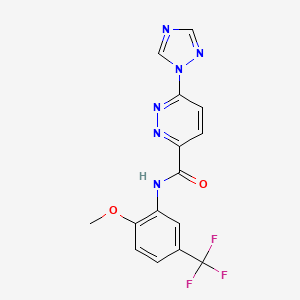


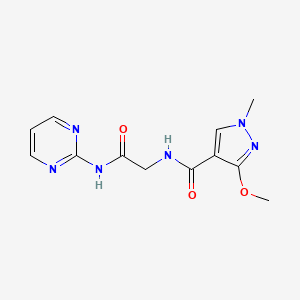
![Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate](/img/structure/B2367163.png)
![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2367166.png)
![1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2367168.png)
